molecular formula C15H12F4N6O3S B2714627 4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 1448067-43-3

4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2714627
CAS No.: 1448067-43-3
M. Wt: 432.35
InChI Key: NPLDRBFJEXXDQV-UHFFFAOYSA-N
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Description

4-fluoro-N-(2-(6-oxo-3-(1H-1,2,4-triazol-1-yl)pyridazin-1(6H)-yl)ethyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H12F4N6O3S and its molecular weight is 432.35. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Activity

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial properties. A study detailed the synthesis of 2-pyrazolines and pyrazole derivatives bearing benzenesulfonamide moieties. These compounds exhibited antimicrobial activity against a range of organisms, including E. coli and S. aureus, using diffusion methods like Nutrient Agar (NA) and Sabouraud Dextrose Agar (SDA) (Hassan, 2013).

Synthesis and Antimicrobial Activity of Arylazopyrazole

Another study focused on the synthesis of arylazopyrazole pyrimidone derivatives. These compounds were characterized and evaluated for their antimicrobial activity against various bacteria and fungi. The results underscored the potential of sulfonamide derivatives in developing new antimicrobials (Sarvaiya et al., 2019).

Development of COX-2 Inhibitors

The exploration of sulfonamide derivatives for their COX-2 inhibitory properties has led to significant findings. One study described the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom notably increased COX1/COX-2 selectivity, leading to the identification of a potent, highly selective, and orally active COX-2 inhibitor, which showed promise for treating conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Fluorodesulfurization in Chemical Synthesis

Selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives demonstrated the utility of sulfonamide compounds in chemical synthesis. This process, involving various oxidizing reagents, led to the generation of monofluorinated products with excellent yields. Such methodologies are valuable for the synthesis of fluorinated compounds, which are of significant interest in medicinal chemistry and material science (Yin et al., 2010).

Properties

IUPAC Name

4-fluoro-N-[2-[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]ethyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F4N6O3S/c16-12-2-1-10(7-11(12)15(17,18)19)29(27,28)22-5-6-24-14(26)4-3-13(23-24)25-9-20-8-21-25/h1-4,7-9,22H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPLDRBFJEXXDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)NCCN2C(=O)C=CC(=N2)N3C=NC=N3)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F4N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.